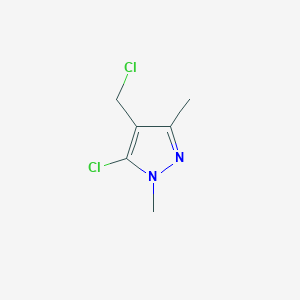

5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Description

5-Chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS RN: 852227-86-2) is a halogenated pyrazole derivative characterized by a chloromethyl group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring. This compound is commercially available in high purity (97%) and is utilized as a building block in organic synthesis, particularly for pharmaceutical and agrochemical applications . It has a melting point of 65–66°C and is synthesized via halogenation or functionalization reactions of pyrazole precursors. For example, iodination of 5-chloro-1,3-dimethyl-1H-pyrazole (1) using I₂/HIO₃ in acetic acid yields iodinated derivatives, demonstrating the reactivity of the pyrazole core . The chloromethyl group at the 4-position enhances its utility in further alkylation or nucleophilic substitution reactions, making it a versatile intermediate .

Properties

IUPAC Name |

5-chloro-4-(chloromethyl)-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-4-5(3-7)6(8)10(2)9-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLGNMHWAMHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CCl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956571-07-6 | |

| Record name | 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves the chlorination of 1,3-dimethyl-1H-pyrazole. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Chemical Reactions of 5-Chloro-4-(Chloromethyl)-1,3-Dimethyl-1H-Pyrazole

The chemical reactivity of this compound can be attributed to its functional groups, particularly the chloromethyl group, which is a good leaving group, and the chlorine atom, which can influence the electron density on the pyrazole ring.

Nucleophilic Substitution Reactions

The chloromethyl group is susceptible to nucleophilic substitution reactions. For example, it can react with various nucleophiles such as amines or alcohols to form corresponding derivatives.

Cyclization and Condensation Reactions

Pyrazole derivatives, including this compound, can undergo typical pyrazole chemistry, including cyclization and condensation reactions, leading to more complex structures.

Oxidation Reactions

While specific oxidation reactions for this compound are not detailed, pyrazole derivatives can generally undergo oxidation reactions, such as those involving potassium permanganate or other oxidizing agents, to form carboxylic acids or other oxidized products .

Data Table: Chemical Reactions of Pyrazole Derivatives

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Chloromethyl group + Amine/Alcohol | Substituted pyrazole derivatives | Mild conditions, e.g., room temperature |

| Cyclization/Condensation | Pyrazole derivatives + Active methylene compounds | Complex heterocycles | Varying conditions, often requiring catalysts |

| Oxidation | Pyrazole derivatives + Oxidizing agents (e.g., KMnO4) | Carboxylic acids or oxidized derivatives | Aqueous or organic solvents, often heated |

Future Research Directions

Future studies should focus on optimizing synthesis conditions, exploring a broader range of chemical reactions, and investigating the biological activities of this compound and its derivatives. This could involve collaborations across organic chemistry, medicinal chemistry, and biological sciences to fully leverage its potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted at specific positions, which contributes to its reactivity and biological properties. The synthesis of 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves reactions that introduce the chloromethyl group at the 4-position of the pyrazole ring. Various synthetic routes have been explored, including:

- Direct chloromethylation : Utilizing chloromethyl methyl ether as a reagent.

- Functional group transformations : Modifying existing pyrazole derivatives to obtain the desired structure.

Biological Activities

This compound has been studied for its pharmacological potential. Key biological activities include:

- Antifungal Activity : Some derivatives exhibit significant antifungal properties against pathogens such as Gibberella zeae and Fusarium oxysporum, indicating potential use in agricultural applications .

- Insecticidal Properties : Research has demonstrated that certain pyrazole derivatives can effectively control pests like Aphis fabae, showcasing their utility in pest management strategies .

- Pharmacological Potential : Pyrazole compounds are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. This compound may serve as a lead structure for developing new therapeutic agents .

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a scaffold for drug development. The compound's ability to interact with various biological targets makes it a candidate for further exploration in:

- Cancer Treatment : Its structural analogs have shown promise as tissue-selective androgen receptor modulators (SARMs), which could be beneficial in treating androgen-dependent cancers such as prostate cancer .

- Antimicrobial Agents : The compound's derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antibiotics.

Agrochemical Applications

The agrochemical industry has shown interest in this compound due to its insecticidal properties. The following table summarizes its application in pest control:

| Application Area | Target Organisms | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | Aphis fabae | 85.7 | |

| Fungicide | Gibberella zeae | Variable |

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

- Antifungal Activity Study : A recent investigation assessed various pyrazole derivatives against fungal pathogens. Compounds derived from this compound displayed promising antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

- Insecticidal Efficacy Evaluation : Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety profiles for beneficial insects .

Mechanism of Action

The mechanism by which 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The target compound is compared with structurally related pyrazoles, focusing on substituent positions and functional groups (Table 1):

Key Observations :

- Substituent Position : The chloromethyl group at the 4-position (target compound) vs. the 3-position (5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde) significantly alters reactivity. The 4-position chloromethyl group is more sterically accessible for nucleophilic substitution .

- Functional Group Impact : Replacing the chloromethyl group with a carbaldehyde (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) shifts reactivity toward condensation reactions (e.g., forming hydrazones or imines) .

Reactivity Comparison :

- The chloromethyl group in the target compound facilitates nucleophilic displacement, whereas carbaldehyde-containing analogues (e.g., ) are more suited for condensation or cyclization reactions.

Physical and Spectral Properties

- Melting Points : The target compound (65–66°C) has a lower melting point than 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (105–106°C), likely due to reduced hydrogen-bonding capability in the absence of a polar aldehyde group .

- Spectral Data :

- ¹H NMR : The target compound shows a singlet for the chloromethyl (CH₂Cl) protons at δ 4.78 ppm, while the aldehyde proton in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde appears at δ 9.90 ppm .

- IR : The aldehyde-containing analogue exhibits a strong C=O stretch at 1671 cm⁻¹, absent in the target compound .

Biological Activity

5-Chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields including pharmacology and agriculture.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrazole ring substituted with chlorine and chloromethyl groups, which contribute to its reactivity and biological activity. The unique substitution pattern enhances its potential as a pharmacophore in drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains. For instance, derivatives of pyrazole compounds have demonstrated significant antifungal activities against Gibberella zeae and Fusarium oxysporum, suggesting that this compound may share similar properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is thought to involve interaction with specific molecular targets within the cancer cells, leading to apoptosis or cell cycle arrest .

The biological activity of this compound is believed to result from its ability to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific signaling pathways critical for microbial survival or cancer cell growth. Ongoing research aims to elucidate the precise molecular mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Chloro-3-methyl-1H-pyrazole | Antifungal and antibacterial | Methyl group at position 3 |

| 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | Potential anticancer agent | Iodo substitution increases reactivity |

| 5-Chloro-1H-pyrazole-4-carbaldehyde | Intermediate for drug synthesis | Contains an aldehyde functional group |

This table illustrates the diversity in biological activities among pyrazole derivatives, highlighting how structural variations can influence their pharmacological profiles.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Antifungal Activity Study : A series of pyrazole derivatives were synthesized and tested against Candida species. The results indicated that compounds with chloromethyl substitutions showed enhanced antifungal activity compared to their non-substituted counterparts .

- Anticancer Efficacy : In a study involving various human tumor cell lines (HeLa, HCT116), compounds derived from pyrazoles exhibited significant antiproliferative effects, suggesting that modifications at the 4-position can enhance anticancer activity .

Q & A

What are the common synthetic routes for 5-chloro-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

Level: Basic

Answer:

The Vilsmeier-Haack reaction is a widely used method for synthesizing substituted pyrazole derivatives, including chloro-functionalized analogs. This method involves reacting 1,3-dimethyl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. For example, details a general procedure where 5-chloro-1,3-dimethyl-1H-pyrazole is treated with POCl₃ and DMF at reflux to yield 5-chloro-4-carbaldehyde derivatives. Yield optimization depends on factors like reaction time (1–10 hours) and temperature (80–100°C), with typical yields ranging from 53% to 67% .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions and confirms chloromethyl groups. For example, in 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the chloromethyl proton signal appears at δ 4.78 ppm (singlet), while the aldehyde proton resonates at δ 9.90 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for aldehydes) .

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 193 for C₆H₆Cl₂N₂O) and fragmentation patterns .

How can researchers optimize the Vilsmeier-Haack reaction to improve regioselectivity in pyrazole derivatives?

Level: Advanced

Answer:

Regioselectivity is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at the 4-position direct formylation to the adjacent carbon. shows that introducing a 4-fluorophenyl group increases steric hindrance, reducing yield to 53% compared to simpler alkyl substituents (65–67%) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.

- Catalyst Stoichiometry : Excess POCl₃ (2–3 equivalents) ensures complete conversion of intermediates .

What crystallographic data are available for structural analogs, and how do they inform conformational analysis?

Level: Advanced

Answer:

X-ray crystallography of related compounds (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reveals planar pyrazole rings with substituents adopting specific orientations due to steric and electronic effects. For instance, the aldehyde group at C4 forms a dihedral angle of 8.2° with the pyrazole ring, minimizing steric clash with adjacent substituents . Such data guide predictions about the target compound’s reactivity and intermolecular interactions .

How do structural modifications at the chloromethyl position affect biological activity in pyrazole derivatives?

Level: Advanced

Answer:

While direct studies on this compound are limited, analogs with chloromethyl groups exhibit enhanced bioactivity due to increased electrophilicity. For example, 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde shows antibacterial activity attributed to the chloromethyl group’s ability to alkylate microbial enzymes . Methodologically, molecular docking studies and in vitro assays (e.g., MIC determinations) are recommended to evaluate structure-activity relationships .

How should researchers address discrepancies in reported synthetic yields for similar pyrazole derivatives?

Level: Advanced

Answer:

Yield variations often stem from:

- Reaction Scalability : Small-scale reactions (e.g., 2 mmol in ) may underrepresent side reactions prevalent in larger batches.

- Purification Methods : Column chromatography (hexane/ethyl ether) vs. recrystallization can lead to 5–10% yield differences .

- Substituent Reactivity : Bulky groups (e.g., propyl vs. methyl) reduce reaction efficiency, as seen in 5-chloro-1,3-dipropyl-1H-pyrazole-4-carbaldehyde (65% yield) vs. simpler analogs (67%) .

What safety precautions are critical when handling chloromethyl-substituted pyrazoles?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.